Enantioselectivity in Borane-Mediated Ketone Reductions: Soluble Triphenyl Model vs. Polymer-Supported Diphenyl Analog
In a comparative study of chiral borohydride reagents, (S)-2-Amino-1,1,3-triphenylpropan-1-ol was used as a soluble model to benchmark the performance of a novel polymer-supported amino alcohol [1]. The target compound was reacted with borane to generate a chiral reducing agent. When applied to the enantioselective reduction of prochiral ketones, this triphenyl-based reagent produced optically active alcohols with up to 97% optical purity [1]. This result serves as a critical performance benchmark, demonstrating the high level of stereocontrol achievable with this specific molecular architecture in a soluble, homogeneous reaction environment.
| Evidence Dimension | Enantioselective reduction of ketones (optical purity of alcohol product) |
|---|---|
| Target Compound Data | Up to 97% optical purity |
| Comparator Or Baseline | Polymer-supported (S)-2-amino-3-(p-hydroxyphenyl)-1,1-diphenylpropan-1-ol (also up to 97% optical purity); used to validate soluble model |
| Quantified Difference | Equivalent optical purity (97%) but provides a soluble, homogeneous reaction benchmark. |
| Conditions | Reagent prepared from borane and the chiral amino alcohol; applied to asymmetric reduction of prochiral ketones. |
Why This Matters
This data quantifies the stereodifferentiating power of the triphenyl scaffold in a classic asymmetric transformation, establishing a performance benchmark against which other reagents can be measured.
- [1] Itsuno, S., Nakano, M., Ito, K., Hirao, A., Owa, M., Kanda, N., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 4. Enantio-selective reduction of ketones and oxime ethers with the reagent prepared from borane and polymer-supported (S)-(–)-2-amino-3-(p-hydroxyphenyl)-1,1-diphenylpropan-1-ol. Journal of the Chemical Society, Perkin Transactions 1, 2615–2619. View Source
